Chimyl alcohol
Overview
Description
Chimyl alcohol is an organic compound with the formula HOCH2CH(OH)CH2OC16H33. It is a colorless solid formed by the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . It is a component of some lipid membranes and is found in the liver of the shark Centrophorus squamosus .
Synthesis Analysis
Chimyl alcohol is a mono ether formed by the condensation of cetyl alcohol with one of the two primary alcohol sites of glycerol . The synthesis process involves retrosynthetic analysis, a common approach in organic chemistry .Molecular Structure Analysis
The molecular formula of Chimyl alcohol is C19H40O3 . It contains a total of 61 bonds, including 21 non-H bonds, 18 rotatable bonds, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 ether (aliphatic) .Chemical Reactions Analysis
Chimyl alcohol has been found to suppress the inflammatory process. It reduces the intracellular levels of reactive oxygen species (ROS) in normal human epidermal keratinocytes (NHEKs) after UVB exposure . It also suppresses prostaglandin E2 (PGE2) production in UVB-exposed NHEKs according to the down-regulated expression level of cyclooxygenase-2 (COX-2) mRNA .Physical And Chemical Properties Analysis
Chimyl alcohol has a molar mass of 316.526 g·mol−1 . It is a colorless solid with a melting point of 62.5–63.5 °C and a boiling point of 445 °C . Alcohols, in general, are acidic in nature and react with metals such as sodium and potassium .Scientific Research Applications
Myocardial Salvage and Ischemia/Reperfusion Injury :
- Maulik et al. (1994) found that chimyl alcohol can reduce myocardial ischemia/reperfusion injury, possibly by restoring catalase activity and reducing oxidative stress through synthesis of ether lipids. This suggests a role for peroxisomal disorder in ischemia/reperfusion injury (Maulik et al., 1994).
Absorption and Metabolism in Humans :
- Blomstrand and Ahrens (1959) demonstrated that orally administered labeled chimyl alcohol was almost completely absorbed in humans, with significant conversion to palmitic acid and incorporation into various lipid forms (Blomstrand & Ahrens, 1959).
Intestinal Absorption and Metabolism in Rats :
- Bergstrom and Blomstrand (1957) observed that labeled chimyl alcohol was well absorbed and extensively metabolized in rats, with half of the absorbed activity converted to palmitic acid (Bergstrom & Blomstrand, 1957).
Chemical Defense in Marine Organisms :
- McClintock et al. (1994) identified chimyl alcohol in Antarctic shallow-water nudibranchs and their prey, suggesting its role as a defensive compound against predators (McClintock et al., 1994).
Purification of Enzymes :
- Ishibashi and Imai (1985) used chimyl alcohol-Sepharose 4B column chromatography for the purification of alkylglycerol monooxygenase from rat liver microsomes (Ishibashi & Imai, 1985).
Skin Penetration Modulation :
- Bernal-Chávez et al. (2017) explored the use of chimyl alcohol as an absorption modulator in skin barrier properties, highlighting its potential in pharmaceutical and cosmetic applications (Bernal-Chávez et al., 2017).
Immunostimulatory Effects :
- Mischenko et al. (2021) demonstrated that chimyl alcohol promotes immune activation in both in vivo and in vitro settings, indicating its complex immunostimulatory effects (Mischenko et al., 2021).
Safety And Hazards
When handling Chimyl alcohol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Chimyl alcohol has shown potential in suppressing the inflammatory process, providing protection and/or alleviation against UV damage . It enhances cell proliferation without changing the spleen’s weight, increases the activity of the proinflammatory marker CD86, increases the level of ROS/NO/lysosome activity, and does not affect the level of IL-1β . These findings open up prospects for further study of its biological activity .
properties
IUPAC Name |
3-hexadecoxypropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWQBDFWEXAXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862067 | |
Record name | 3-(Hexadecyloxy)propane-1,2-diol | |
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Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Chimyl alcohol | |
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Product Name |
Chimyl alcohol | |
CAS RN |
6145-69-3, 10550-58-0, 53584-29-5 | |
Record name | 1-O-Hexadecylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6145-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cetyl glyceryl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006145693 | |
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Record name | (R)-3-(Hexadecyloxy)propane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010550580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chimyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chimyl alcohol | |
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Record name | 3-(Hexadecyloxy)propane-1,2-diol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-3-(hexadecyloxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.591 | |
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Record name | CETYL GLYCERYL ETHER | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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